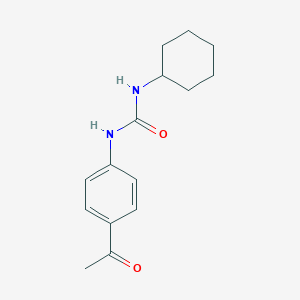

N-(4-acetylphenyl)-N'-cyclohexylurea

Description

N-(4-acetylphenyl)-N'-cyclohexylurea is a urea derivative featuring a 4-acetylphenyl group and a cyclohexyl moiety. This compound has garnered attention in coordination chemistry and pharmacological research due to its structural versatility. For instance, it serves as a ligand in group 6B metal complexes (e.g., Cr, Mo, W), forming stable cis-M(CO)₄ complexes characterized by NMR and X-ray crystallography . Its acetyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions in metal coordination .

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33g/mol |

IUPAC Name |

1-(4-acetylphenyl)-3-cyclohexylurea |

InChI |

InChI=1S/C15H20N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19) |

InChI Key |

NPEUXWLNCGKRJP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- This compound is noted for diverse applications, though specific biological activities remain less explored compared to sulfonylurea derivatives .

- Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea): A sulfonylurea antidiabetic drug, structurally distinct due to its sulfonyl and benzamide groups. Clinical trials demonstrate its hypoglycemic efficacy, highlighting the critical role of sulfonyl groups in targeting pancreatic β-cells .

- N-(4-anilinophenyl)-N'-cyclohexylurea (C₁₉H₂₃N₃O): Substitution with an anilino group introduces aromatic amine functionality, which may improve solubility or receptor binding compared to the acetylated analog .

Metal Coordination and Stability

N-(4-acetylphenyl)-N'-cyclohexylurea forms cis-M(CO)₄ complexes with group 6B metals, as confirmed by ³¹P NMR and crystallography .

Data Tables for Comparative Analysis

Table 1: Structural and Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.